(R)-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride
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Overview
Description
®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Amino-2-(2,5-dichlorophenyl)acetone.
Reduction: 2-(2,5-Dichlorophenyl)ethylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including alterations in neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(2,5-dichlorophenyl)ethanol: The free base form without the hydrochloride salt.
2,5-Dichlorophenylethanol: A related compound lacking the amino group.
Uniqueness
®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride is unique due to its chiral nature and specific interactions with biological targets. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base form or other related compounds.
Properties
IUPAC Name |
(2R)-2-amino-2-(2,5-dichlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGNQNNTBLYRHC-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CO)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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